molecular formula C7H10Cl2N2O B6608321 2-[(6-chloropyridin-2-yl)oxy]ethan-1-aminehydrochloride CAS No. 2839139-53-4

2-[(6-chloropyridin-2-yl)oxy]ethan-1-aminehydrochloride

Cat. No.: B6608321
CAS No.: 2839139-53-4
M. Wt: 209.07 g/mol
InChI Key: DDTXPQLDKUJEFJ-UHFFFAOYSA-N
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Description

2-[(6-Chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride is a halogenated pyridine derivative featuring a 6-chloro substituent on the pyridine ring and an ethanamine moiety linked via an ether oxygen. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

2-(6-chloropyridin-2-yl)oxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O.ClH/c8-6-2-1-3-7(10-6)11-5-4-9;/h1-3H,4-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTXPQLDKUJEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 6-Chloropyridin-2-ol

The core reaction involves displacing a leaving group on an ethanolamine derivative with 6-chloropyridin-2-ol. A common approach utilizes 2-aminoethyl tosylate as the nucleophile under basic conditions. For example, in a procedure adapted from, sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation of the pyridinol, enabling nucleophilic attack on the tosylate:

6-Chloropyridin-2-ol+Tosyl-O-CH2CH2-NH2NaH, THF2-[(6-Chloropyridin-2-yl)oxy]ethan-1-amine+Tosyl-OH\text{6-Chloropyridin-2-ol} + \text{Tosyl-O-CH}2\text{CH}2\text{-NH}_2 \xrightarrow{\text{NaH, THF}} \text{2-[(6-Chloropyridin-2-yl)oxy]ethan-1-amine} + \text{Tosyl-OH}

The free amine is subsequently treated with hydrochloric acid to yield the hydrochloride salt. This method mirrors conditions reported for analogous ether formations, achieving yields of 68–85% after purification by silica gel chromatography.

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative pathway, particularly for sterically hindered substrates. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3), 6-chloropyridin-2-ol couples with N-protected ethanolamine (e.g., phthalimide-protected ethanolamine):

6-Chloropyridin-2-ol+Phth-NH-CH2CH2-OHDEAD, PPh3Phth-NH-CH2CH2-O-Pyridine\text{6-Chloropyridin-2-ol} + \text{Phth-NH-CH}2\text{CH}2\text{-OH} \xrightarrow{\text{DEAD, PPh}3} \text{Phth-NH-CH}2\text{CH}_2\text{-O-Pyridine}

Deprotection with hydrazine releases the primary amine, followed by HCl treatment to form the hydrochloride salt. This method avoids racemization and is noted for high regioselectivity.

Reductive Amination of Ketone Intermediates

Formation of 2-[(6-Chloropyridin-2-yl)oxy]acetone

Oxidation of 2-[(6-chloropyridin-2-yl)oxy]ethanol to the corresponding ketone (e.g., using Jones reagent) enables reductive amination. Reacting the ketone with ammonium acetate and sodium cyanoborohydride (NaBH3_3CN) in methanol yields the amine:

2-[(6-Chloropyridin-2-yl)oxy]acetone+NH4OAcNaBH3CN, MeOH2-[(6-Chloropyridin-2-yl)oxy]ethan-1-amine\text{2-[(6-Chloropyridin-2-yl)oxy]acetone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{2-[(6-Chloropyridin-2-yl)oxy]ethan-1-amine}

This method, while efficient, requires careful control of pH to minimize side reactions. Yields of ~70% have been reported for similar substrates.

Coupling Reactions with Protected Amines

Carbodiimide-Mediated Coupling

In a method adapted from, 6-chloropyridin-2-ol is first converted to a reactive intermediate (e.g., a mixed carbonate) using carbonyldiimidazole (CDI). Subsequent reaction with N-Boc-ethanolamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and hydroxybenzotriazole (HOBt) forms the protected ether:

6-Chloropyridin-2-ol+Boc-NH-CH2CH2-OHEDAC, HOBtBoc-protected intermediate\text{6-Chloropyridin-2-ol} + \text{Boc-NH-CH}2\text{CH}2\text{-OH} \xrightarrow{\text{EDAC, HOBt}} \text{Boc-protected intermediate}

Deprotection with trifluoroacetic acid (TFA) and HCl treatment yields the hydrochloride salt. This approach is advantageous for scalability, with isolated yields of 75–85% .

Direct Amination via Gabriel Synthesis

Phthalimide Protection Strategy

The Gabriel synthesis involves alkylating phthalimide with 2-[(6-chloropyridin-2-yl)oxy]ethyl bromide, followed by deprotection:

2-[(6-Chloropyridin-2-yl)oxy]ethyl bromide+K-phthalimideDMFPhth-protected amineNH2NH2Free amine\text{2-[(6-Chloropyridin-2-yl)oxy]ethyl bromide} + \text{K-phthalimide} \xrightarrow{\text{DMF}} \text{Phth-protected amine} \xrightarrow{\text{NH}2\text{NH}2} \text{Free amine}

This method avoids over-alkylation and is compatible with sensitive pyridine rings. Reaction times of 18–24 hours in dimethylformamide (DMF) at 60°C are typical.

Hydrochloride Salt Formation

Acid-Base Titration

The free amine is dissolved in anhydrous ether or ethanol, and HCl gas is bubbled through the solution until precipitation is complete. The product is filtered and recrystallized from ethanol/diethyl ether to achieve >99% purity.

Comparative Analysis of Methods

Method Yield Key Advantages Limitations
Nucleophilic Substitution68–85%High scalabilityRequires toxic tosylating agents
Mitsunobu Reaction70–78%StereospecificCostly reagents (DEAD, PPh3_3)
Reductive Amination65–70%Mild conditionsRequires ketone intermediate
Gabriel Synthesis60–75%Avoids over-alkylationLong reaction times

Optimization Strategies

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, MeCN) enhance reaction rates by stabilizing transition states. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are preferred bases for deprotonation without side reactions.

Purification Techniques

Preparative HPLC or silica gel chromatography (eluting with 0–10% methanol in dichloromethane) effectively isolates the target compound. Crystallization from ethanol/ether mixtures enhances purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloropyridin-2-yl)oxy]ethan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

2-[(6-chloropyridin-2-yl)oxy]ethan-1-aminehydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(6-chloropyridin-2-yl)oxy]ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs and Isomers

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Compound Name Molecular Formula Substituent Position/Type Molecular Weight (g/mol) Key Features
2-[(6-Chloropyridin-2-yl)oxy]ethan-1-amine HCl C7H9Cl2N2O 6-Cl on pyridin-2-yl, ether 207.07 (calculated) High polarity due to ether linkage
2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine diHCl C7H9ClN2O·2HCl 2-Cl on pyridin-3-yl, ether 244.53 Dihydrochloride salt; altered Cl position
2-(6-Methylpyridin-2-yl)ethan-1-amine HCl C8H13ClN2 6-Me on pyridin-2-yl, amine 172.65 Reduced lipophilicity vs. Cl analogs
2-(3,5-Dichlorophenoxy)ethan-1-amine HCl C8H10Cl3NO 3,5-Cl on phenoxy 242.53 Increased halogenation; higher MW
2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethan-1-amine HCl C15H12Cl4N2O Dichlorobenzyl + dichlorophenyl 383.09 (calculated) Bulky substituents; potential CNS activity

Structural Insights :

  • Chlorine Position : The 6-Cl substitution on pyridin-2-yl (target compound) contrasts with 2-Cl on pyridin-3-yl (), altering electronic distribution and steric effects. The 6-Cl group may enhance π-stacking interactions in biological targets compared to 2-Cl isomers .
  • Backbone Modifications: Phenoxy analogs () introduce bulkier aromatic systems, which may increase receptor binding specificity but limit bioavailability .

Physicochemical Properties

Solubility and Stability :

  • The hydrochloride salt form improves aqueous solubility for all listed compounds, critical for in vivo applications.
  • The dihydrochloride salt in (244.53 g/mol) offers higher acidity, which may enhance solubility but require pH-adjusted formulations .

Thermal Properties :

  • Limited data are available for melting/boiling points, but methyl-substituted analogs () likely have lower melting points due to reduced crystallinity versus chlorinated counterparts .

Biological Activity

2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride (CAS Number: 2839139-53-4) is an organic compound with potential applications in medicinal chemistry and biological research. This compound is a derivative of pyridine and has garnered attention due to its possible biological activities, including antimicrobial and neuropharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The molecular formula of 2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride is C7H9ClN2O, and it features a chlorinated pyridine moiety linked to an ethanamine structure. The synthesis typically involves the reaction of 6-chloropyridin-2-ol with ethylene oxide, followed by amine introduction and conversion to the hydrochloride salt form using hydrochloric acid.

The biological activity of 2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in neurotransmitter metabolism, which could be beneficial in treating neurological disorders.
  • Receptor Modulation : It may bind to neurotransmitter receptors, influencing synaptic transmission and plasticity.

Antimicrobial Properties

Research indicates that 2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuropharmacological Effects

Studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. Its interaction with neurotransmitter systems (e.g., glutamate and acetylcholine) could enhance cognitive functions and provide symptomatic relief in cognitive dysfunction .

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of 2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, revealing a promising profile for further development as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Neuropharmacological Research

In a pharmacological study focusing on cognitive enhancement, the compound was administered to animal models exhibiting symptoms of cognitive decline. Results indicated improved performance in memory tasks, suggesting potential utility in treating conditions like Alzheimer's disease.

Q & A

Q. What are the optimal synthetic conditions for 2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride to ensure high yield and purity?

  • Methodological Answer : Synthesis requires precise control of reaction parameters:
  • Temperature : Maintain 60–80°C to minimize side reactions (e.g., decomposition of the pyridine ring) .
  • pH : Adjust to 7.5–8.5 using aqueous sodium bicarbonate to stabilize the amine group during nucleophilic substitution .
  • Reaction Time : 12–24 hours for complete conversion, monitored via thin-layer chromatography (TLC) .
  • Purification : Use recrystallization in ethanol/water (3:1 v/v) to achieve >95% purity .
    Table 1 : Comparative Synthesis Parameters
Parameter
Temperature (°C)70–8060–7075–85
pH7.5–8.08.0–8.57.0–7.5
Yield (%)827885

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • 1H NMR : Identify protons on the ethanamine chain (δ 3.2–3.5 ppm) and pyridinyl group (δ 7.5–8.2 ppm). Use deuterated DMSO as solvent .
  • 13C NMR : Confirm the chloropyridinyl moiety (C-Cl at ~150 ppm) and ether linkage (C-O at ~70 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min. Purity >98% is indicated by a single peak (retention time ~6.2 min) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion [M+H]+ at m/z 217.6 .

Q. How should researchers assess the hydrolytic stability of this compound under different pH conditions?

  • Methodological Answer :
  • Experimental Design :

Prepare buffered solutions (pH 2, 7, 12) using HCl, phosphate buffer, and NaOH.

Incubate the compound at 37°C for 24–72 hours.

Monitor degradation via HPLC every 6 hours.

  • Key Metrics :
  • Degradation Products : Chloropyridinyl alcohol (via ether cleavage) and ethylene diamine derivatives .
  • Stability Threshold : <10% degradation at pH 7 after 48 hours is acceptable for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer :
  • Step 1 : Reproduce conflicting protocols (e.g., varying solvents or catalysts).
  • Step 2 : Use LC-MS/MS to track intermediate species and identify divergent pathways (e.g., competing SN1 vs. SN2 mechanisms) .
  • Step 3 : Validate via DFT Calculations to compare activation energies of proposed pathways .

Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with receptor PDB structures (e.g., serotonin receptors) to assess binding affinity. Focus on hydrogen bonding with the amine group and π-π stacking with the pyridinyl ring .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. How to design a study evaluating the environmental fate of this compound using isotopic labeling?

  • Methodological Answer :
  • Isotope Selection : Synthesize a 14C-labeled analog at the ethanamine chain .
  • Experimental Phases :

Abiotic : Monitor hydrolysis/photolysis in simulated sunlight (UV-Vis spectroscopy).

Biotic : Incubate with soil microbes (GC-MS to track 14CO2 evolution) .

  • Data Analysis : Calculate half-life (t1/2) and bioaccumulation factors using first-order kinetics.

Q. What strategies elucidate structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify the pyridinyl substituents (e.g., replace Cl with -CH3 or -OCH3) .
  • Biological Assays :
  • In Vitro : Measure IC50 in enzyme inhibition assays (e.g., acetylcholinesterase).
  • In Silico : Compare electrostatic potential maps (MEP) to correlate substituent effects with activity .

Q. How to identify and characterize degradation products under oxidative conditions?

  • Methodological Answer :
  • Oxidative Stressors : Use H2O2 or cytochrome P450 enzymes .
  • Analytical Workflow :

LC-HRMS : Identify products via exact mass matching.

NMR : Assign structures to major products (e.g., N-oxide derivatives) .

  • Toxicity Screening : Test products in brine shrimp (Artemia) assays for acute toxicity .

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